
3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole, also known as CMPT, is a chemical compound used in a variety of scientific research applications. It is a heterocyclic compound, meaning it contains atoms of at least two different elements, and is composed of a nitrogen, a chlorine, a methyl, and a phenylpropyl group. CMPT is synthesized through a process of nucleophilic aromatic substitution, in which the chlorine atom is replaced by a phenylpropyl group. In this process, the chlorine atom is replaced by a nucleophile, which is a compound that donates electrons to form a covalent bond. CMPT is used in a variety of scientific research applications, as it has a number of biochemical and physiological effects on the human body.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Triazole Derivatives
A novel series of compounds, 3[(phenyl substituted)-5-methyl-1(Benzosulphonylamine)]-1,3,4-triazole-2-ones, and others were synthesized and characterized by various analytical techniques. These compounds showed promising antibacterial, antifungal, and anti-inflammatory activities (Neelgundmath & Kotresh, 2012).
Antimicrobial Applications of Triazole Derivatives
1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives were synthesized as novel antimicrobial agents. These compounds displayed significant activity against various bacterial strains, including Micrococcus luteus, Bacillus cereus, and others (Kaplancikli et al., 2008).
Novel Heterocyclic Compounds Synthesis
Thermal cyclization of 3-R-5-chloro-1,2,4-triazoles led to the synthesis of novel heterocyclic compounds, tris[1,2,4]triazolo[1,3,5]triazines, with potential applications in various fields due to their unique structural properties (Tartakovsky et al., 2005).
Biological Applications and Molecular Interactions
Triazole Derivatives as Cholinesterase Inhibitors
Synthesized 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines derivatives were evaluated as cholinesterase inhibitors, showing significant inhibitory effects and potential as anticholinesterase agents (Mohsen, 2012).
π-hole Tetrel Bonding Interactions in Triazole Derivatives
A study involving synthesis, spectroscopic, X-ray characterization, and analysis of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives was conducted. This research provided insights into the nucleophilic/electrophilic nature of the compounds and the influence of substituents on interaction energy (Ahmed et al., 2020).
Chemical Properties and Synthesis Methods
UV-Spectrophotometric Study of Triazole Derivatives
An in-depth UV-spectrophotometric study was conducted to understand the spectral properties of certain 1,2,4-triazole derivatives. This study contributes to the understanding of structure–spectral data relationships and the impact of different solvents on these properties (Gotsulya et al., 2018).
Synthesis of S-Derivatives of Triazoles
Research focused on the synthesis and property study of S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione. The study included the prediction of biological activity, highlighting the potential of these compounds in pharmaceutical applications (Hotsulia & Fedotov, 2019).
Propiedades
IUPAC Name |
3-chloro-5-methyl-1-(3-phenylpropyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-10-14-12(13)15-16(10)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWPFUPBRDAPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CCCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

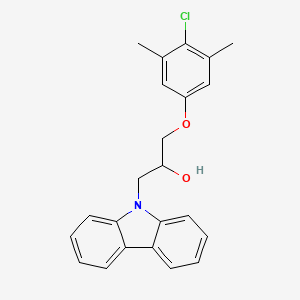
![(6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2629768.png)
![1-Tert-butyl-3-[(4-fluorosulfonyloxyphenyl)carbamoyl]-5-methylpyrazole](/img/structure/B2629769.png)
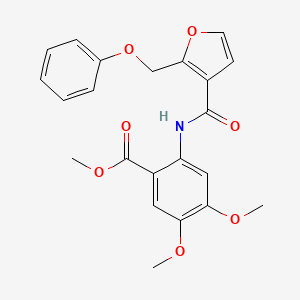
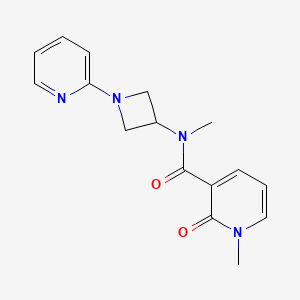
![6-Chloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride](/img/structure/B2629773.png)
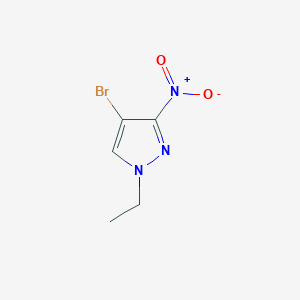
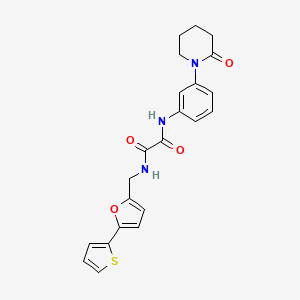

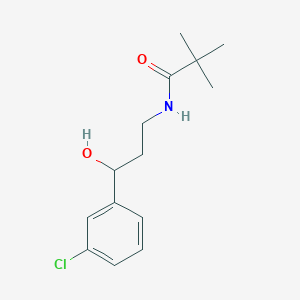
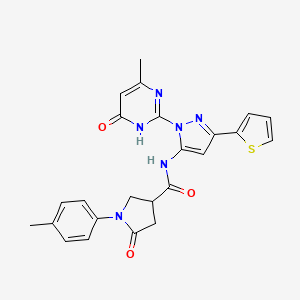
![4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2629787.png)
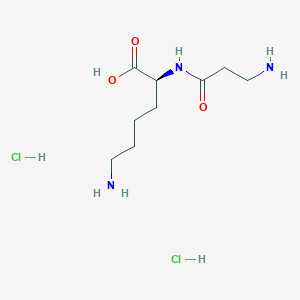
![6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2629789.png)